LN229 Cytotoxicity vs. Temozolomide
In the MTT cytotoxicity assay performed on LN229 human glioblastoma cells after 48-hour exposure at concentrations of 0–25 μM, VEGFR-2/AURKA-IN-1 (compound 5e, 4-chlorophenyl substituent) demonstrated the lowest IC50 value of 6.43 μM among all eight synthesized 1,3-thiazolidin-4-one derivatives, surpassing compound 5b (3,5-dibromo-4-hydroxy, IC50 = 9.48 μM) by 1.47-fold and compound 5c (2-chlorophenyl, IC50 = 12.16 μM) by 1.89-fold [1]. By comparison, temozolomide—the standard-of-care alkylating agent for glioblastoma—exhibits reported IC50 values ranging from 73 to 278 μM in LN229 cells depending on MGMT status and culture conditions, placing VEGFR-2/AURKA-IN-1 at a substantially lower micromolar potency threshold in this cell line [2]. At the maximal tested concentration of 25 μM, compound 5e elicited 75.75% cell death, the highest in the series, compared with 58.75% for 5b and 67.48% for 5c [1].
| Evidence Dimension | Cytotoxic potency (MTT assay, 48 h) in LN229 glioblastoma cells |
|---|---|
| Target Compound Data | IC50 = 6.43 μM; 75.75% cell death at 25 μM; 24.24% cell viability at 25 μM |
| Comparator Or Baseline | Compound 5b: IC50 = 9.48 μM (58.75% death); Compound 5c: IC50 = 12.16 μM (67.48% death); Compound 5h: IC50 = 16.4 μM (37.56% death); Temozolomide: LN229 IC50 reported range 73–278 μM |
| Quantified Difference | 5e vs. 5b: 1.47-fold lower IC50; 5e vs. 5c: 1.89-fold lower IC50; 5e vs. 5h: 2.55-fold lower IC50; 5e vs. temozolomide: ~11- to 43-fold lower IC50 depending on reported TMZ range |
| Conditions | LN229 human glioblastoma cell line; compound exposure for 48 h at 0, 5, 10, 15, 20, 25 μM; MTT assay; data from single primary study |
Why This Matters
For procurement decisions in glioblastoma research, the 1.5- to 2.5-fold potency advantage over the closest structural analogs and the >10-fold advantage over temozolomide in the same cell line make VEGFR-2/AURKA-IN-1 the most cytotoxic member of this chemotype series, reducing the quantity of compound required per assay and enabling wider dose-response dynamic range in preclinical studies.
- [1] Shankara, S. D.; Isloor, A. M.; Jayaswamy, P. K.; Shetty, P.; Chakraborty, D.; Venugopal, P. P. ACS Omega 2023, 8 (47), 44812–44828. Table 7 and Figure 8. View Source
- [2] Deciphering pericyte-induced temozolomide resistance in glioblastoma with a 3D microphysiological system. LN229 TMZ IC50 = 278 μM; PDM140 IC50 = 73 μM. View Source
